1,3-dibromo-5-cyclopropoxybenzene
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Overview
Description
1,3-dibromo-5-cyclopropoxybenzene is an organic compound with the molecular formula C9H8Br2O. It is characterized by the presence of two bromine atoms and a cyclopropoxy group attached to a benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dibromo-5-cyclopropoxybenzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 1,3-dicyclopropoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-dibromo-5-cyclopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by other groups through palladium-catalyzed processes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.
Scientific Research Applications
1,3-dibromo-5-cyclopropoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-cyclopropoxybenzene depends on the specific context in which it is used. In chemical reactions, the bromine atoms act as leaving groups, facilitating various substitution and coupling reactions. The cyclopropoxy group can influence the reactivity and stability of the compound, affecting its interactions with other molecules. The molecular targets and pathways involved would vary based on the specific application, such as enzyme inhibition in biological systems or catalytic processes in industrial applications .
Comparison with Similar Compounds
1,3-dibromo-5-cyclopropoxybenzene can be compared with other similar compounds such as:
1,3-dibromo-5-methoxybenzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.
1,3-dibromo-5-chlorobenzene: Contains a chlorine atom instead of a cyclopropoxy group.
1,3-dibromo-5-fluorobenzene: Contains a fluorine atom instead of a cyclopropoxy group.
Uniqueness
The presence of the cyclopropoxy group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds.
Properties
CAS No. |
1235566-39-8 |
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Molecular Formula |
C9H8Br2O |
Molecular Weight |
292 |
Purity |
95 |
Origin of Product |
United States |
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